N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide
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Overview
Description
N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide is a complex organic compound with a unique structure that includes a benzimidazole core substituted with methoxybenzyl and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzylamine with 5,6-dimethyl-1H-benzimidazole-4-carboxylic acid, followed by sulfonation using methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-methoxybenzyl)-1H-benzimidazol-4-yl]methanesulfonamide: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of methanesulfonamide.
Uniqueness
N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxybenzyl and dimethyl groups on the benzimidazole core enhances its potential for diverse applications .
Properties
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-8-16-18(17(13(12)2)20-25(4,22)23)19-11-21(16)10-14-6-5-7-15(9-14)24-3/h5-9,11,20H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESIKXPBKBZVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C)N=CN2CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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